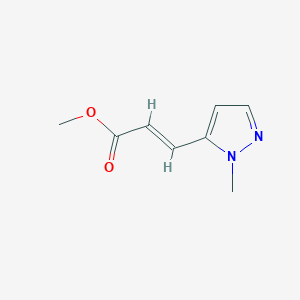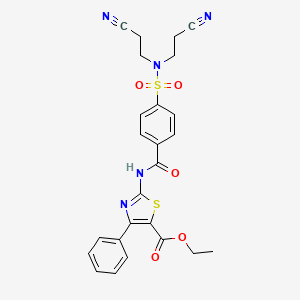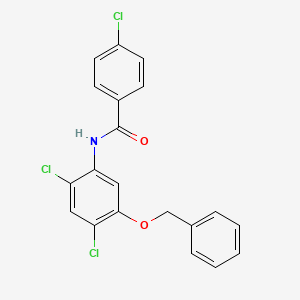
MEthyl (2-methyl-2H-pyrazol-3-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2-methyl-2H-pyrazol-3-yl)acrylate is a chemical compound with the CAS Number: 1563651-10-4 . Its molecular weight is 166.18 and its IUPAC name is methyl (E)-3- (1-methyl-1H-pyrazol-5-yl)acrylate . It is typically stored in a refrigerated environment .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H10N2O2 . The InChI code for this compound is 1S/C8H10N2O2/c1-10-7(5-6-9-10)3-4-8(11)12-2/h3-6H,1-2H3/b4-3+ .Physical And Chemical Properties Analysis
This compound has a molecular weight of 166.18 . It is typically stored in a refrigerated environment .Scientific Research Applications
Methyl (2-methyl-2H-pyrazol-3-yl)acrylate has been used in a wide range of scientific research applications. It has been used as a polymerization initiator and a cross-linking agent in the synthesis of polymeric materials. This compound has also been used as a plasticizer in the production of polymeric materials. In addition, this compound has been used as a solvent for a range of organic compounds.
Mechanism of Action
Methyl (2-methyl-2H-pyrazol-3-yl)acrylate is an organic compound that is capable of undergoing a variety of chemical reactions. In the presence of a catalyst, this compound can undergo a polymerization reaction in which it reacts with itself to form a polymer. This reaction is typically initiated by the addition of a radical initiator such as a peroxide or an azo compound. This compound can also undergo a cross-linking reaction in which it reacts with other molecules to form a three-dimensional network. This reaction is typically initiated by the addition of a cross-linking agent such as a di- or tri-functional monomer.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can induce a variety of cellular responses, including cell proliferation, differentiation, and apoptosis. In addition, studies have shown that this compound can inhibit the activity of certain enzymes involved in cellular metabolism.
Advantages and Limitations for Lab Experiments
Methyl (2-methyl-2H-pyrazol-3-yl)acrylate is a useful compound for laboratory experiments. One of its main advantages is its low cost and wide availability. In addition, this compound is a relatively stable compound and can be stored for long periods of time without significant degradation. However, this compound is also a highly reactive compound and care should be taken when handling it in the laboratory.
Future Directions
Methyl (2-methyl-2H-pyrazol-3-yl)acrylate has a wide range of potential applications in scientific research. Future research could focus on exploring its potential as a polymerization initiator and cross-linking agent in the synthesis of polymeric materials. In addition, future studies could focus on exploring its potential as a plasticizer in the production of polymeric materials. In addition, further research could focus on exploring the biochemical and physiological effects of this compound on cells and organisms. Finally, future research could focus on exploring the potential of this compound as a solvent for a range of organic compounds.
Synthesis Methods
Methyl (2-methyl-2H-pyrazol-3-yl)acrylate can be synthesized by a variety of methods. One of the most common methods is the reaction of methyl acrylate with hydrazine hydrate in the presence of a catalyst. This reaction is typically carried out at a temperature of 80-90°C and a pressure of 1-3 bar. The reaction is typically complete within 10-20 minutes.
Safety and Hazards
The safety information for Methyl (2-methyl-2H-pyrazol-3-yl)acrylate indicates that it should be kept away from heat, sparks, open flames, and hot surfaces . It should not be sprayed on an open flame or other ignition source . It should be kept/stored away from clothing/combustible materials . It should not be allowed to contact with air . It should be kept away from any possible contact with water, because of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture . The container should be kept tightly closed . It should be kept only in the original container . It should be kept cool .
properties
IUPAC Name |
methyl (E)-3-(2-methylpyrazol-3-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-7(5-6-9-10)3-4-8(11)12-2/h3-6H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPAJXJAHUANQO-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C=CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)/C=C/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethyl-5-((4-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2948133.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)
![3-[(3,4-dimethoxybenzyl)amino]-1-phenylpyrazin-2(1H)-one](/img/structure/B2948138.png)


![1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol](/img/structure/B2948143.png)




